molecular formula C7H7ClN2O B035713 6-chloro-N-methylnicotinamide CAS No. 54189-82-1

6-chloro-N-methylnicotinamide

Cat. No. B035713
CAS RN: 54189-82-1
M. Wt: 170.59 g/mol
InChI Key: DEYOMDZKXMQLCF-UHFFFAOYSA-N
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Patent
US08153634B2

Procedure details

To a solution of 6-chloro-N-methylnicotinoyl chloride (7.39 g, 42.0 mmol) in tetrahydrofuran (50 mL), methylamine (42 mL, 84.0 mmol) and triethylamine (6.4 mL, 46.2 mmol) were added under ice-cold conditions, and the resultant mixture was stirred at room temperature for 3 hours. After completion of the reaction, the reaction solution was concentrated in vacuo, then filtered, and washed with tetrahydrofuran. The obtained residue was recrystallized (ethyl acetate/hexane) and 6-chloro-N-methylnicotinamide (6.52 g, yield 91%) was obtained as a white crystal.
Name
6-chloro-N-methylnicotinoyl chloride
Quantity
7.39 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3](C)[CH2:4][C:5](=[CH:9][CH:10]=1)[C:6](Cl)=[O:7].CN.[CH2:14]([N:16](CC)CC)C>O1CCCC1>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH:16][CH3:14])=[O:7])=[CH:4][N:3]=1

Inputs

Step One
Name
6-chloro-N-methylnicotinoyl chloride
Quantity
7.39 g
Type
reactant
Smiles
ClC=1N(CC(C(=O)Cl)=CC1)C
Name
Quantity
42 mL
Type
reactant
Smiles
CN
Name
Quantity
6.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
The obtained residue was recrystallized (ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=O)NC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.52 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.